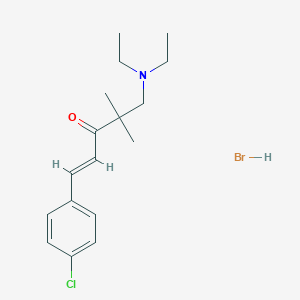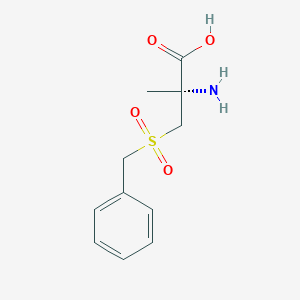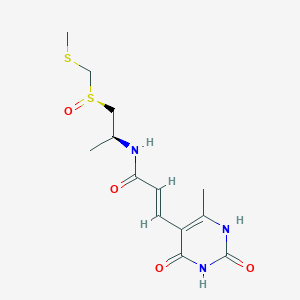
Deshydroxysparsomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deshydroxysparsomycin is a natural antibiotic that belongs to the aminocyclitol class of antibiotics. It is produced by the bacterium Streptomyces sparsogenes and has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Deshydroxysparsomycin has attracted significant attention from researchers due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of deshydroxysparsomycin is not fully understood, but it is known to inhibit bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome. This prevents the formation of new proteins and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Deshydroxysparsomycin has been shown to have several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in bacteria, which can lead to oxidative stress and cell death. Deshydroxysparsomycin has also been shown to inhibit biofilm formation in bacteria, which is a key factor in bacterial virulence.
Advantages and Limitations for Lab Experiments
Deshydroxysparsomycin has several advantages for use in laboratory experiments. It has potent antibacterial activity against a wide range of bacteria, making it useful for studying bacterial physiology and pathogenesis. Deshydroxysparsomycin is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to the use of deshydroxysparsomycin in laboratory experiments. Its complex synthesis makes it difficult and expensive to produce, and its potent antibacterial activity can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on deshydroxysparsomycin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of deshydroxysparsomycin as a potential treatment for antibiotic-resistant infections, such as MRSA. Additionally, the antitumor activity of deshydroxysparsomycin warrants further investigation as a potential cancer treatment.
In conclusion, deshydroxysparsomycin is a natural antibiotic with potent antibacterial and antitumor activity. Its unique chemical structure and potential therapeutic applications make it an interesting subject for scientific research. Further investigation of deshydroxysparsomycin could lead to the development of new antibiotics and cancer treatments.
Synthesis Methods
The synthesis of deshydroxysparsomycin is a complex process that involves several steps. The starting material is the amino sugar D-glucosamine, which is modified through a series of chemical reactions to produce the final product. The synthesis of deshydroxysparsomycin is challenging, and several modifications of the original method have been developed to improve the yield and purity of the compound.
Scientific Research Applications
Deshydroxysparsomycin has been extensively studied for its potential therapeutic applications. It has been found to have potent antibacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Deshydroxysparsomycin has also been shown to have antitumor activity and has been investigated as a potential treatment for cancer.
properties
CAS RN |
113597-70-9 |
|---|---|
Product Name |
Deshydroxysparsomycin |
Molecular Formula |
C13H19N3O4S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C13H19N3O4S2/c1-8(6-22(20)7-21-3)14-11(17)5-4-10-9(2)15-13(19)16-12(10)18/h4-5,8H,6-7H2,1-3H3,(H,14,17)(H2,15,16,18,19)/b5-4+/t8-,22+/m0/s1 |
InChI Key |
SOVWAAKGEFZZPG-VQKLGCARSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)CSC |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
synonyms |
dehydroxysparsomycin deshydroxysparsomycin deshydroxysparsomycin, (S-(R*,R*-(E)))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



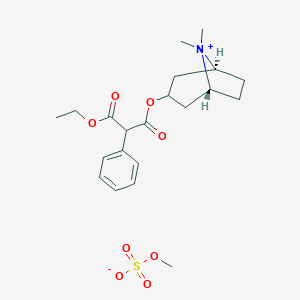
![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)

![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)

![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
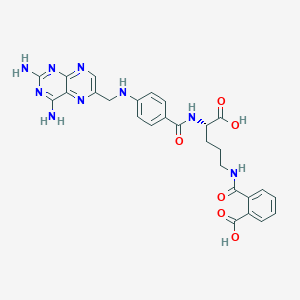
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
